2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester
Overview
Description
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. This compound is known for its role as a protecting group for amino acids, which helps in preventing unwanted reactions during peptide synthesis.
Mechanism of Action
Target of Action
The primary target of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester, also known as Di-tert-butyl dicarbonate (Boc2O), is the amine functionalities in organic compounds . It is primarily used to introduce the tert-butoxycarbonyl (Boc) protecting group to these functionalities .
Mode of Action
The compound interacts with its targets by introducing the Boc protecting group to amine functionalities . This process is known as Boc protection. The Boc group serves to protect the amine functionalities during subsequent reactions, preventing them from reacting prematurely or undesirably .
Biochemical Pathways
The introduction of the Boc protecting group affects various biochemical pathways, particularly those involving amino acids, peptides, and proteins . By protecting the amine functionalities, the compound allows for more controlled and selective reactions in these pathways .
Pharmacokinetics
It’s known that the compound is a solid or liquid at room temperature, with a density of 095 g/mL at 25 °C . It’s also known that the compound should be stored at a temperature of 2-8°C .
Result of Action
The result of the compound’s action is the successful introduction of the Boc protecting group to amine functionalities. This allows for more controlled and selective reactions in biochemical pathways involving amino acids, peptides, and proteins .
Action Environment
The action of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is influenced by environmental factors such as temperature and pH. The compound should be stored at a temperature of 2-8°C to maintain its stability . The pH of the environment can also affect the compound’s efficacy, as it can influence the rate and selectivity of the Boc protection process .
Biochemical Analysis
Biochemical Properties
The compound is used as a reagent for the preparation of primary amines from alkyl halides . It interacts with enzymes, proteins, and other biomolecules in a way that it is deprotonated to give the potassium salt, which is N-alkylated . The Boc protecting groups are subsequently removed under acidic conditions .
Molecular Mechanism
At the molecular level, 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is used as a reagent for the preparation of primary amines from alkyl halides .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester may change due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is involved in metabolic pathways where it interacts with enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester typically involves the reaction of L-homoserine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Trifluoroacetic acid is commonly used to remove the tert-butyloxycarbonyl group.
Major Products Formed
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Substitution: Free amino acid and carbon dioxide.
Scientific Research Applications
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: As a protecting group for amino acids, it helps in the stepwise synthesis of peptides by preventing unwanted side reactions.
Drug Development: Used in the synthesis of peptide-based drugs and other bioactive compounds.
Biochemistry: Employed in the study of protein structure and function by facilitating the synthesis of modified peptides.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used for similar purposes in peptide synthesis as a protecting group for amino acids.
N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine: Another compound used in organic synthesis for protecting amino groups.
Uniqueness
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is unique due to its specific application in protecting the amino group of L-homoserine, which is a non-standard amino acid. This specificity makes it particularly useful in the synthesis of peptides that include L-homoserine residues.
Properties
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO7/c1-16(2,3)24-13(21)12(10-11-20)19(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12,20H,10-11H2,1-9H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGLSISAHOXOW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.